3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide
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Overview
Description
3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a cyclopentyl group, a methoxy-substituted quinoline moiety, and a propanamide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.
Side Chain Elongation: The ethyl side chain can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Cyclopentyl Group Addition: The cyclopentyl group can be introduced through a Grignard reaction, where a cyclopentyl magnesium halide is reacted with the quinoline derivative.
Amidation: The final step involves the formation of the propanamide linkage through an amidation reaction, where the intermediate product is reacted with propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives, which may exhibit different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its quinoline core is known for its antimicrobial and antimalarial properties, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. The methoxy group and the quinoline core are particularly important for their interaction with biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the methoxy group can enhance the compound’s binding affinity to its target, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide is unique due to the presence of the cyclopentyl group and the specific substitution pattern on the quinoline ring
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-17-8-7-15-12-16(20(24)22-18(15)13-17)10-11-21-19(23)9-6-14-4-2-3-5-14/h7-8,12-14H,2-6,9-11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBNOLWENGWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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